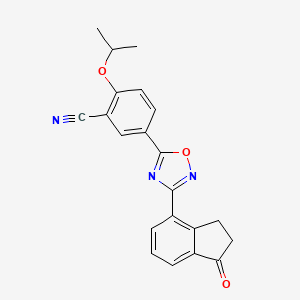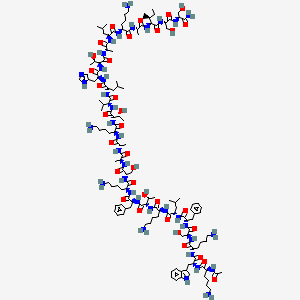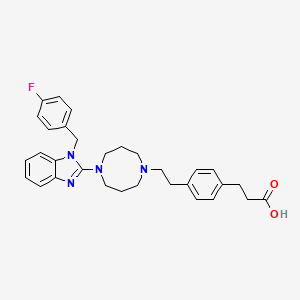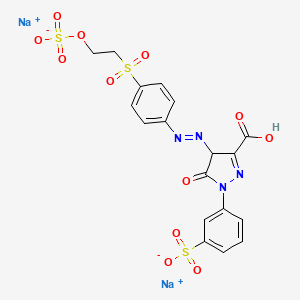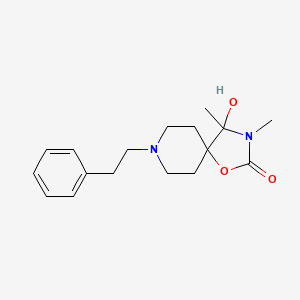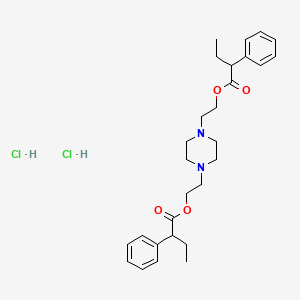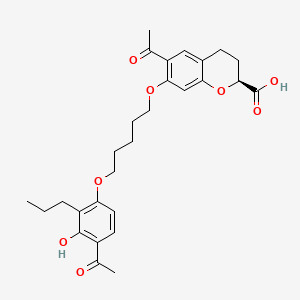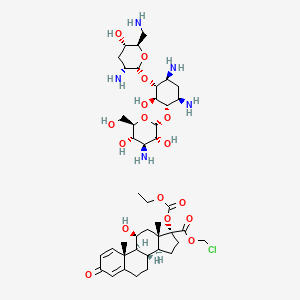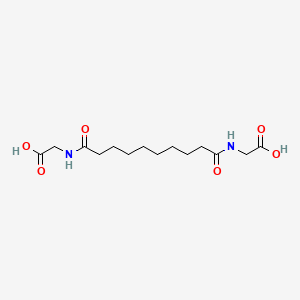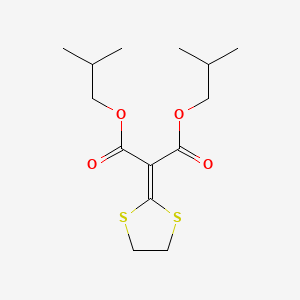
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used as a pesticide and has various applications in agriculture.
Preparation Methods
The synthesis of bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of propanedioic acid with 1,3-dithiolane-2-ylidene and 2-methylpropyl groups. The reaction conditions typically include the use of solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and thiolane chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antifungal or antibacterial agent.
Industry: It is widely used in agriculture as a pesticide to protect crops from fungal infections and pests.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with molecular targets in fungi and pests. The compound inhibits key enzymes and disrupts cellular processes, leading to the death of the target organisms. The specific pathways involved include the inhibition of enzyme activity and interference with cellular respiration .
Comparison with Similar Compounds
Bis(2-methylpropyl) 1,3-dithiolan-2-ylidenepropanedioate is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:
- Di-isopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
- Propanedioic acid, 2-(1,3-dithiolan-2-ylidene)-, 1,3-bis(1-methylethyl) ester These compounds share similar structural features but may differ in their reactivity, biological activity, and applications .
Properties
CAS No. |
50780-70-6 |
|---|---|
Molecular Formula |
C14H22O4S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-9(2)7-17-12(15)11(14-19-5-6-20-14)13(16)18-8-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
YZYNJFQGYFKBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=C1SCCS1)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)

